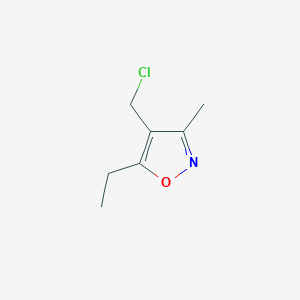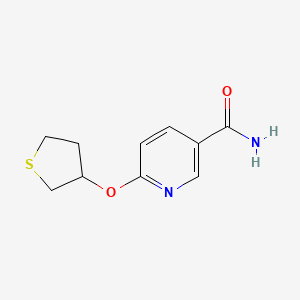
6-((Tetrahydrothiophen-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((Tetrahydrothiophen-3-yl)oxy)nicotinamide is a chemical compound that contains a total of 40 bonds, including 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 secondary amide (aromatic) .
Molecular Structure Analysis
The molecular structure of 6-((Tetrahydrothiophen-3-yl)oxy)nicotinamide includes a five-membered ring and a six-membered ring. It also contains a secondary amide that is aromatic . The structure data file for this compound is available for download and can be imported to most chemistry software for further analysis .Chemical Reactions Analysis
While specific chemical reactions involving 6-((Tetrahydrothiophen-3-yl)oxy)nicotinamide are not detailed in the search results, there is a study on Thiophene-Conjugated Porous C3N4 Nanosheets for Boosted Photocatalytic Nicotinamide Cofactor Regeneration . This suggests potential applications of similar compounds in photocatalytic reactions.Applications De Recherche Scientifique
Nicotinamide and Cellular Energy Metabolism Nicotinamide plays a critical role in cellular energy metabolism, influencing various physiological processes. It participates in the synthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for energy metabolism, and has been shown to modulate pathways related to cellular survival and death. Research highlights its potential in treating diseases associated with immune system dysfunction, diabetes, and aging-related disorders through its cytoprotective properties against cellular inflammation and oxidative stress (Maiese et al., 2009).
Nicotinamide as an Antioxidant Nicotinamide exhibits significant antioxidant properties, protecting against oxidative damage in brain mitochondria, a property that could be harnessed for neuroprotective strategies. It has been shown to protect against protein oxidation and lipid peroxidation, suggesting its efficacy as a potent antioxidant at biologically relevant concentrations (Kamat & Devasagayam, 1999).
Therapeutic Applications in Neurodegeneration Nicotinamide has been explored for its therapeutic potential in neurodegenerative diseases, including Parkinson's disease, where it targets NADPH oxidase, a key enzyme involved in oxidative stress and neuroinflammation. Studies suggest that nicotinamide can attenuate disease progression, offering a promising avenue for clinical trials in neurodegenerative disease patients (Wang et al., 2015).
Nicotinamide in Skin Health and Disease Topically applied nicotinamide has been recognized for its beneficial effects on skin health, showing efficacy in the treatment of acne vulgaris, melasma, atopic dermatitis, and rosacea. It acts as an antioxidant and is involved in various cellular processes in the skin, supporting its use in cosmetic and therapeutic applications (Rolfe, 2014).
DNA Damage, Mutagenesis, and Repair Nicotinamide's role extends to the maintenance of genomic stability, influencing DNA repair mechanisms. It is the precursor of NAD+, vital for the function of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for repairing DNA damage. This suggests its potential in preventing mutagenesis and carcinogenesis, highlighting the importance of nicotinamide in genomic integrity maintenance (Surjana, Halliday, & Damian, 2010).
Propriétés
IUPAC Name |
6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c11-10(13)7-1-2-9(12-5-7)14-8-3-4-15-6-8/h1-2,5,8H,3-4,6H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLGRHBDOIVYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B2673305.png)
![(1R,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde](/img/structure/B2673306.png)
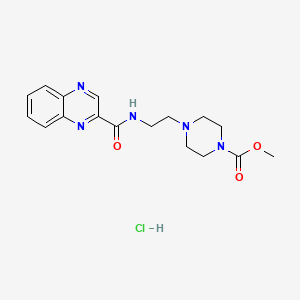
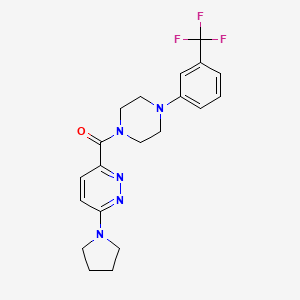
![3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene](/img/structure/B2673311.png)
![3-[(2-Methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2673313.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2673314.png)
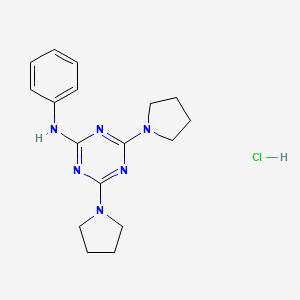
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673318.png)
![4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673320.png)
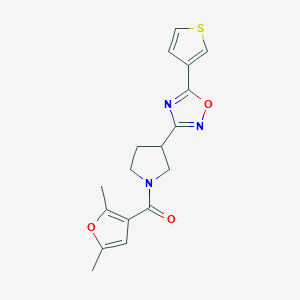
![8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl thiophene-2-carboxylate](/img/structure/B2673323.png)
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2673324.png)
